Differentiating Physicochemical Properties: pKa and Melting Point Comparison with Pyrrole-2-Acetic Acid
The pKa of 2-(1H-pyrrol-3-yl)acetic acid (free acid) is 4.42 ± 0.10, which is 0.06 units lower than that of pyrrole-2-acetic acid (pKa 4.48 ± 0.10) . This difference in acidity can influence protonation state at physiological pH and affect binding interactions. The melting point of the target compound is 90–91 °C, which is 8–12 °C higher than pyrrole-2-acetic acid (79–82 °C) , indicating a more stable crystal lattice and potentially different dissolution behavior.
| Evidence Dimension | pKa and Melting Point |
|---|---|
| Target Compound Data | pKa: 4.42 ± 0.10; Melting Point: 90–91 °C |
| Comparator Or Baseline | Pyrrole-2-acetic acid: pKa 4.48 ± 0.10; Melting Point: 79–82 °C |
| Quantified Difference | pKa difference: 0.06 units; Melting Point difference: +8 to 12 °C |
| Conditions | Predicted pKa values and experimental melting points from chemical databases |
Why This Matters
The lower pKa and higher melting point of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride can affect formulation stability and solubility in aqueous buffers, which is critical for reproducible biological assays and chemical synthesis.
